6-Methyl-2-trifluoromethyl-4H-chromene-4-thione
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Overview
Description
6-Methyl-2-trifluoromethyl-4H-chromene-4-thione is a heterocyclic compound with the molecular formula C11H7F3OS. It is a derivative of chromene, a class of compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-trifluoromethyl-4H-chromene-4-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-methyl-2-trifluoromethyl-4H-chromene-4-one with a sulfur source, such as hydrogen sulfide or a thiol, under acidic or basic conditions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-trifluoromethyl-4H-chromene-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the chromene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are employed under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chromene ring .
Scientific Research Applications
6-Methyl-2-trifluoromethyl-4H-chromene-4-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 6-Methyl-2-trifluoromethyl-4H-chromene-4-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-trifluoromethyl-4H-chromene-4-one: A precursor in the synthesis of 6-Methyl-2-trifluoromethyl-4H-chromene-4-thione.
4H-chromene-4-thione: A simpler analog without the methyl and trifluoromethyl substituents.
2-trifluoromethyl-4H-chromene-4-thione: Similar structure but lacks the methyl group at the 6-position
Uniqueness
This compound is unique due to the presence of both methyl and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
Molecular Formula |
C11H7F3OS |
---|---|
Molecular Weight |
244.23 g/mol |
IUPAC Name |
6-methyl-2-(trifluoromethyl)chromene-4-thione |
InChI |
InChI=1S/C11H7F3OS/c1-6-2-3-8-7(4-6)9(16)5-10(15-8)11(12,13)14/h2-5H,1H3 |
InChI Key |
BDALMGNBTMEAPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=S)C(F)(F)F |
Origin of Product |
United States |
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